![molecular formula C16H19ClN4O3 B5584895 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-morpholinecarboxamide](/img/structure/B5584895.png)

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-morpholinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

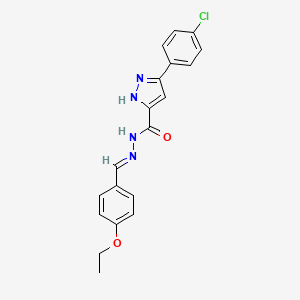

The chemical compound belongs to a class of compounds known for their interesting biological and pharmacological properties. These compounds often contain morpholine rings and oxadiazole moieties, which are structural elements commonly found in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions starting from simple precursors. For example, compounds with oxadiazole rings can be synthesized from appropriate acid chlorides and hydrazides, followed by cyclization reactions (Ravinaik et al., 2021). The incorporation of the morpholine moiety may occur through nucleophilic substitution reactions using morpholine derivatives.

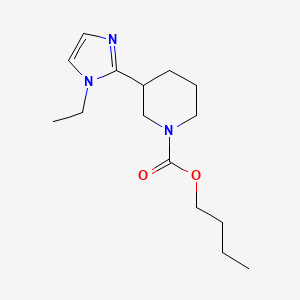

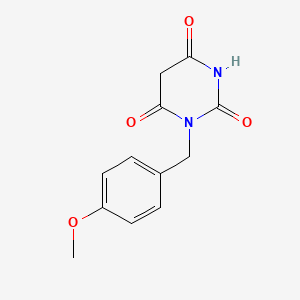

Molecular Structure Analysis

The molecular structure of oxadiazole-containing compounds has been characterized using techniques such as NMR, IR, and mass spectrometry, and in some cases, single-crystal X-ray diffraction studies have confirmed the structures (Mamatha S.V et al., 2019). These studies provide detailed information on the molecular geometry, bonding, and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving compounds with oxadiazole rings and morpholine moieties may include nucleophilic substitution, electrophilic addition, and ring-opening reactions. The oxadiazole ring, in particular, is known for its electron-withdrawing properties, which can influence the reactivity of adjacent functional groups (S. Kato et al., 1992).

Propriétés

IUPAC Name |

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O3/c1-2-20(16(22)21-7-9-23-10-8-21)11-14-18-15(19-24-14)12-3-5-13(17)6-4-12/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIDNSNOAVLGHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5584819.png)

![9-allyl-4-(1H-imidazol-2-ylmethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5584841.png)

![3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5584847.png)

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5584854.png)

![2-[(4-chlorobenzyl)sulfinyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5584855.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5584864.png)

![N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5584883.png)

![rel-(3aS,6aS)-1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5584886.png)

![3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5584890.png)

![N,3,5,7-tetramethyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B5584901.png)

![N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5584906.png)